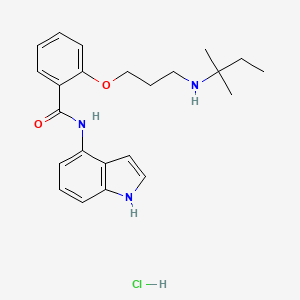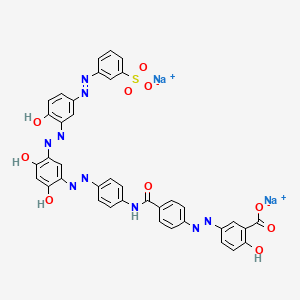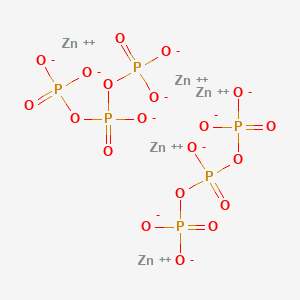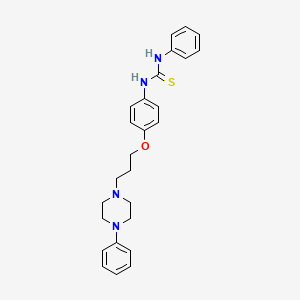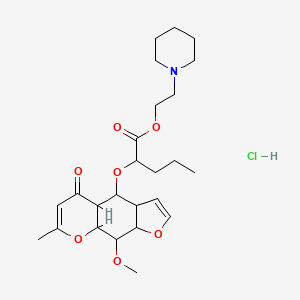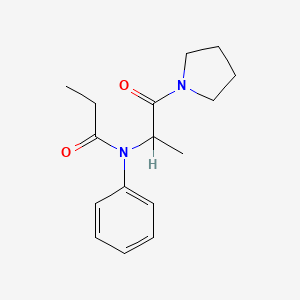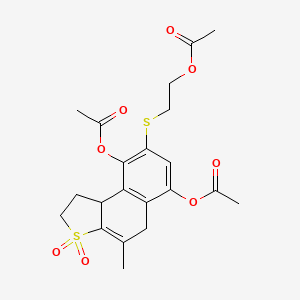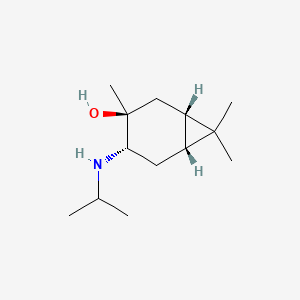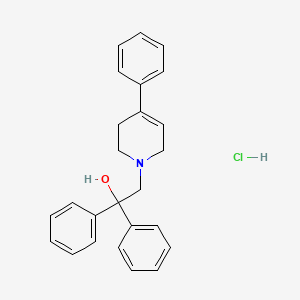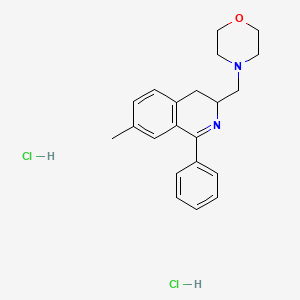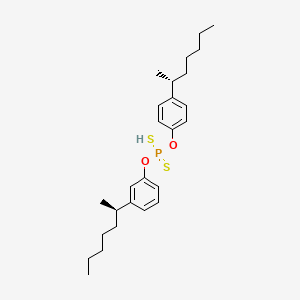
O,O'-Di(heptylphenyl)phosphorodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-Di(heptylphenyl)phosphorodithioic acid is an organophosphorus compound with the chemical formula C26H39O2PS2. This compound is part of the phosphorodithioic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Di(heptylphenyl)phosphorodithioic acid typically involves the reaction of heptylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of O,O’-Di(heptylphenyl)phosphorodithioic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O,O’-Di(heptylphenyl)phosphorodithioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorodithioic group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphorodithioate derivatives .
Scientific Research Applications
O,O’-Di(heptylphenyl)phosphorodithioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of O,O’-Di(heptylphenyl)phosphorodithioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
O,O’-Diethyl dithiophosphate: Another member of the phosphorodithioic acid family, known for its use in agriculture as a pesticide.
O,O’-Diethyl phosphorodithioic acid: Similar in structure but with different alkyl groups, used in various industrial applications
Uniqueness
O,O’-Di(heptylphenyl)phosphorodithioic acid is unique due to its specific heptylphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Properties
CAS No. |
84540-76-1 |
|---|---|
Molecular Formula |
C26H39O2PS2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
[3-[(2R)-heptan-2-yl]phenoxy]-[4-[(2R)-heptan-2-yl]phenoxy]-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H39O2PS2/c1-5-7-9-12-21(3)23-16-18-25(19-17-23)27-29(30,31)28-26-15-11-14-24(20-26)22(4)13-10-8-6-2/h11,14-22H,5-10,12-13H2,1-4H3,(H,30,31)/t21-,22-/m1/s1 |
InChI Key |
PQQAXKJYDBPGJP-FGZHOGPDSA-N |
Isomeric SMILES |
CCCCC[C@@H](C)C1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)[C@H](C)CCCCC)S |
Canonical SMILES |
CCCCCC(C)C1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)C(C)CCCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


